molecular formula C21H25NO4 B6003390 [1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

Cat. No. B6003390
M. Wt: 355.4 g/mol
InChI Key: JWYSABMMTSUXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, commonly known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMP belongs to the class of benzylpiperidinylmethanone compounds and is known to possess analgesic, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of HMP is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain and spinal cord. HMP has been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. It has also been found to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HMP has been found to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity and inflammation in animal models. HMP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HMP has been found to protect against neuronal damage and cell death in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

HMP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. HMP has also been found to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of HMP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of HMP. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential therapeutic applications of HMP in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of HMP and its potential interactions with other drugs. Finally, the development of more soluble forms of HMP could improve its potential use in experimental settings.

Synthesis Methods

The synthesis of HMP involves the condensation of 3-methoxybenzaldehyde and 3-methoxypiperidine in the presence of an acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-hydroxy-3-methoxybenzyl bromide. The yield of the synthesis process is reported to be around 40%.

Scientific Research Applications

HMP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess analgesic properties and has been found to be effective in the treatment of neuropathic pain. HMP has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, HMP has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-18-9-3-6-15(12-18)20(23)16-8-5-11-22(13-16)14-17-7-4-10-19(26-2)21(17)24/h3-4,6-7,9-10,12,16,24H,5,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSABMMTSUXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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